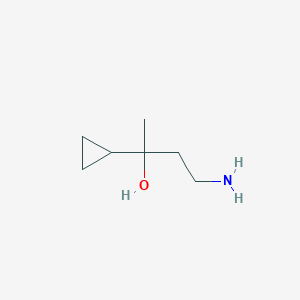

4-Amino-2-cyclopropylbutan-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

4-amino-2-cyclopropylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(9,4-5-8)6-2-3-6/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDKAWDLIAYNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)(C1CC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960248-10-6 | |

| Record name | 4-amino-2-cyclopropylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Pathways of 4 Amino 2 Cyclopropylbutan 2 Ol and Its Synthesized Intermediates

Chemical Transformations of the Amino and Hydroxyl Functionalities

The presence of both a nucleophilic amino group and a tertiary hydroxyl group on the same aliphatic chain allows for a wide range of selective chemical transformations. The differing reactivity of these groups enables their independent or simultaneous modification to generate a library of derivatives.

The primary amine serves as a versatile handle for introducing a variety of substituents. Standard reactions for primary amines, such as acylation with acid chlorides or anhydrides, yield stable amide derivatives. Similarly, reaction with sulfonyl chlorides provides sulfonamides. Reductive amination or direct N-alkylation can be employed to produce secondary and tertiary amines, further expanding the molecular diversity.

The tertiary hydroxyl group is generally resistant to oxidation under standard conditions. However, under acidic conditions, it can be protonated to form a good leaving group (water), facilitating SN1-type substitution reactions. nih.gov This reaction would proceed through a tertiary carbocation, which could also undergo elimination (E1) to form an alkene. The stereochemical outcome of substitution reactions at this tertiary center would be critical for its application in chiral synthesis. nih.gov

The interplay between the two functional groups could also be exploited. Under specific conditions, intramolecular cyclization could be induced to form nitrogen-containing heterocycles like substituted azetidines or pyrrolidines, valuable scaffolds in drug discovery.

Below is a table of potential transformations for the amino and hydroxyl groups:

Interactive Table: Potential Derivatization of Amino and Hydroxyl Groups

| Functional Group | Reaction Type | Reagent Example | Product Class |

| Amino (-NH₂) | N-Acylation | Acetyl Chloride | N-Acetylated Amide |

| Amino (-NH₂) | N-Sulfonylation | Tosyl Chloride | N-Tosyl Sulfonamide |

| Amino (-NH₂) | N-Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Hydroxyl (-OH) | Substitution (SN1) | HBr | Tertiary Alkyl Bromide |

| Hydroxyl (-OH) | Elimination (E1) | H₂SO₄, heat | Alkene |

Selective Functionalization and Ring-Modification of the Cyclopropyl (B3062369) Moiety

The cyclopropane (B1198618) ring is a fascinating functional group, behaving in some ways like a carbon-carbon double bond due to its high ring strain and p-character. While relatively stable, it can undergo a variety of transformations, particularly ring-opening reactions, under specific conditions.

C-H Functionalization: Direct functionalization of the cyclopropyl C-H bonds without ring cleavage is a modern synthetic challenge. While methods for directed C-H activation exist, achieving high selectivity on an unsubstituted cyclopropyl ring in a complex molecule like 4-amino-2-cyclopropylbutan-2-ol would require carefully designed catalytic systems.

Ring-Opening Pathways: The high strain energy of the cyclopropane ring makes it susceptible to cleavage under radical, acidic, or transition-metal-catalyzed conditions.

Radical Reactions: The addition of a radical species can initiate a ring-opening cascade, leading to a more stable, linear alkyl radical that can be trapped by other reagents.

Acid-Catalyzed Opening: In the presence of a strong acid, the cyclopropane ring can be protonated. Subsequent attack by a nucleophile can lead to a ring-opened product. The regioselectivity of this process would be influenced by the stability of the resulting carbocation intermediates.

Oxidative Ring-Opening: Certain oxidative conditions can transform aminocyclopropanes into other heterocyclic systems, such as 1,2-dioxolanes. beilstein-journals.org

These ring-opening reactions convert the compact, rigid cyclopropyl motif into a flexible, functionalized linear chain, significantly altering the molecule's three-dimensional shape and properties.

Interactive Table: Potential Ring-Modification Reactions

| Reaction Type | Conditions/Catalyst | Potential Product |

| Radical Ring-Opening | Radical Initiator (e.g., AIBN) + H-donor | Linear alkane derivative |

| Acid-Catalyzed Ring-Opening | HBr | 1-Bromo-3-(1-methyl-1-hydroxyethyl)hexane |

| Transition-Metal Mediated | Pd or Rh catalyst | Various ring-opened or rearranged products |

| Oxidative Cleavage | Peroxides or O₂ with catalyst | Dioxolane or other oxygenated derivatives beilstein-journals.org |

Applications in the Synthesis of Complex Molecular Architectures and Scaffolds

The unique trifecta of functional groups in this compound makes it a powerful starting material for constructing complex molecular architectures. Its utility stems from its potential as a chiral building block and a versatile scaffold.

By applying the derivatization strategies discussed in section 2.1, this molecule can be incorporated into larger structures. For instance, a regioisomeric precursor, (2R)-2-amino-4-cyclopropyl-butan-1-ol, has been utilized as an intermediate in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), highlighting the relevance of the aminocyclopropylbutane framework in medicinal chemistry. The amides, sulfonamides, and elaborated amines derived from the title compound could be explored as ligands for biological targets or as key components in the synthesis of new pharmaceutical agents.

The ring-opening reactions outlined in section 2.2 provide a pathway to linear, stereodefined synthons. The resulting acyclic structures, bearing hydroxyl and amino functionalities at defined positions, are valuable intermediates for natural product synthesis and the creation of novel acyclic ligands for asymmetric catalysis.

Furthermore, the molecule itself, or its simple derivatives, can act as a rigid scaffold. The fixed stereocenter and the conformationally constrained cyclopropyl ring can be used to orient appended chemical groups in a precise three-dimensional arrangement. This is highly desirable in drug design for optimizing interactions with protein binding sites and in materials science for creating ordered molecular assemblies. The combination of a chiral center with the unique electronic properties of the cyclopropyl group also suggests potential applications in the development of novel chiral ligands for transition-metal catalysis.

Computational and Mechanistic Studies on the Synthesis and Reactivity of 4 Amino 2 Cyclopropylbutan 2 Ol and Analogues

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the complex reaction pathways involved in the synthesis and rearrangement of cyclopropyl-containing molecules. These studies provide critical insights into the energetics of transition states and intermediates, which govern reaction feasibility and selectivity.

A central theme in the chemistry of these compounds is the behavior of the cyclopropylcarbinyl cation, a key intermediate that can undergo various rearrangements. DFT calculations have been employed to map the potential energy surfaces of these cations, revealing that non-classical cyclopropylcarbinyl cations are often stable intermediates. researchgate.net In contrast, bicyclobutonium structures are typically high-energy transition states and not directly involved in the reaction pathways. researchgate.net The calculations highlight that multiple rearrangement pathways, including rotations around π-bonds and ring-opening to form classical homoallylic cations, are often accessible. researchgate.net The relative energies of these homoallylic cations and the activation barriers to reach them are highly dependent on the nature of the substituents on the cyclopropyl (B3062369) ring. researchgate.net

DFT studies have also been crucial in understanding the mechanism of cyclopropane (B1198618) ring-opening reactions. For instance, in the tandem Heck-ring-opening of cyclopropyldiol derivatives, DFT calculations revealed that the regioselectivity of the ring-opening is governed by the relative energies of the transition states. researchgate.netacs.orgnih.gov The calculations showed that the cleavage of a specific C-C bond in the cyclopropane ring is kinetically favored due to a lower activation barrier. acs.orgnih.gov

Furthermore, computational studies have shed light on the biosynthesis of natural products containing cyclopropane rings, such as verrucosane diterpenoids. acs.org DFT calculations have shown that these complex transformations can proceed through secondary-carbocation-free reaction cascades, involving intermediates like homoallyl-cyclopropylcarbinyl structures. acs.org These studies help in understanding how enzymes orchestrate these intricate reactions with high selectivity.

A summary of representative calculated activation energies for cyclopropane ring-opening from a DFT study is presented in Table 1.

| Reaction/Process | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Cyclopropane ring closure | B3LYP/6-31G* | 54.9 - 56.9 | |

| Ring-opening of 2,2-difluorocyclopropyl carbinyl radical | B3LYP/6-311+G(2df,2p)//B3LYP/6-31G(d) | 1.9 | acs.org |

| 1,5-H shift in verrucosane biosynthesis | DFT (mPW1PW91/6-31+G(d,p)//M06-2X/6-31+G(d,p)) | 6.7 | acs.org |

| C-C bond rearrangement via bicyclobutonium cation | DFT | 6.5 | researchgate.net |

Table 1: Calculated Activation Energies for Cyclopropane Ring Reactions

Molecular Dynamics Simulations for Conformational Analysis and Stereoselectivity

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like amino alcohols and to understand the origins of stereoselectivity in their synthesis.

In the context of amino alcohol synthesis, MD simulations have been used to study the interactions between substrates and catalysts. For example, in the dual-enzyme cascade for the synthesis of bichiral amino alcohols, MD simulations were employed to obtain dynamically stable ternary complex structures of the enzyme, substrate, and cofactor. acs.org This analysis helped to elucidate the reasons for the catalytic efficiency of the rate-limiting enzyme. acs.org Similarly, MD simulations have been used to investigate the hydrogen bond network between glycopeptides and their receptors, where the introduction of hydroxyethylene isosteres, structurally related to amino alcohols, was shown to disturb this network. researchgate.net

MD simulations are also valuable for understanding and predicting stereoselectivity. In the study of alcohol dehydrogenases (ADHs), which are used for the asymmetric reduction of ketones to chiral alcohols, MD simulations have been used to evaluate the effect of active site mutations on stereoselectivity. rsc.org These simulations revealed that mutations can induce significant changes in the shape of the active site, thereby impacting substrate-enzyme interactions and reversing the enantioselectivity of the enzyme. rsc.org

Computational modeling, including methods like Q2MM force fields, has also been used to model the stereoselectivity of the addition of dialkylzinc to aldehydes promoted by β-amino alcohols. acs.org These models allow for the rapid evaluation of thousands of transition state conformations, helping to identify the pathways leading to both the major and minor enantiomers and providing insights for the rational design of more selective catalysts. acs.org

A summary of findings from molecular dynamics simulations and computational modeling for stereoselectivity is presented in Table 2.

| System | Simulation/Modeling Technique | Key Finding | Reference |

| Dual-enzyme synthesis of bichiral amino alcohols | Molecular Dynamics (MD) Simulations | Elucidation of the dynamically stable ternary complex structure to understand catalytic efficiency. | acs.org |

| Alcohol Dehydrogenase (ADH) mutants | Molecular Dynamics (MD) Simulations | Active site mutations induce changes in shape and substrate-enzyme interactions, affecting stereoselectivity. | rsc.org |

| β-Amino alcohol-promoted addition of dialkylzinc to aldehydes | Q2MM Force Field Modeling | Identification of favored pathways to major and minor enantiomers, enabling rational catalyst design. | acs.org |

| Glycopeptide-receptor interactions | Molecular Dynamics (MD) Simulations | Hydroxyethylene isosteres disturb the hydrogen bond network. | researchgate.net |

Table 2: Conformational Analysis and Stereoselectivity Studies

Elucidation of Reaction Intermediates and Catalytic Cycles through Computational Modeling

Computational modeling has been pivotal in identifying and characterizing transient reaction intermediates and in mapping out entire catalytic cycles that are often difficult to probe experimentally.

The formation and reactivity of the cyclopropylcarbinyl cation is a recurring theme in the synthesis of cyclopropane-containing compounds. Computational studies have provided strong evidence for the existence of this intermediate in various reactions. For example, in the stereoretentive nucleophilic substitution of homoallylic tertiary alcohols, the selective formation and reactivity of a nonclassical cyclopropyl carbinyl cation intermediate is key to achieving high stereochemical control. researchgate.netacs.orgnih.gov

In other synthetic strategies, different intermediates have been proposed based on computational evidence. For instance, in the enantioselective reductive cross-coupling of nitrones with aromatic aldehydes, a radical-type Zimmerman–Traxler transition state involving a rare earth metal, a nitrone, and an aromatic ketyl radical has been suggested. acs.org

Computational modeling has also been used to delineate entire catalytic cycles. In the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines to produce chiral 1,2-amino alcohols, DFT calculations have been used to examine the catalytic cycle. acs.org These studies have highlighted the crucial role of hydrogen bonding between the substrate and the ligand, as well as the formation of an intramolecular H...H bond, in the reaction mechanism. acs.org Similarly, in the iridium-catalyzed C-H amidation for the synthesis of 1,2-amino alcohols, a concerted metallation-deprotonation (CMD) process leading to a five-membered metallacycle intermediate has been proposed based on mechanistic understanding supported by computational work. researchgate.net

The synthesis of conformationally constrained γ-amino alcohols through the formal cyclopropylation of imines with cyclopropanols is believed to proceed through enolized zinc homoenolates, which act as β-hydroxycyclopropyl anions. researchgate.net This transformation involves a sequence of Mannich addition and ring closure, with the intermediates and transition states being amenable to computational investigation.

A summary of key reaction intermediates elucidated through computational modeling is presented in Table 3.

| Reaction | Proposed Intermediate | Computational Method | Reference |

| Stereoretentive nucleophilic substitution of homoallylic tertiary alcohols | Nonclassical cyclopropyl carbinyl cation | Not specified in abstract | researchgate.netacs.orgnih.gov |

| Enantioselective reductive cross-coupling of nitrones with aldehydes | Radical-type Zimmerman–Traxler transition state | Not specified in abstract | acs.org |

| Ru-catalyzed asymmetric transfer hydrogenation of α-ketoamines | Ruthenium-hydride and hydrogen-bonded substrate | DFT | acs.org |

| Ir-catalyzed C-H amidation of alcohols | Five-membered metallacycle | Mechanistic understanding | researchgate.net |

| Formal cyclopropylation of imines with cyclopropanols | Enolized zinc homoenolate | Not specified in abstract | researchgate.net |

Table 3: Elucidation of Reaction Intermediates

Theoretical Frameworks in Cyclopropyl Amino Alcohol Chemistry

Concepts of Umpolung Reactivity and Synthetic Equivalents in Organic Synthesis

A cornerstone of modern synthetic strategy is the concept of Umpolung, or the inversion of polarity of a functional group. ethz.ch This approach allows chemists to form bonds that would be impossible through conventional reactivity patterns. In the synthesis of amino alcohols like 4-Amino-2-cyclopropylbutan-2-ol, Umpolung strategies are particularly valuable.

One powerful application of this concept involves the use of cyclopropanols as "homoenolate" synthetic equivalents. researchgate.netacs.org Normally, the carbon atom beta to a carbonyl group is electrophilic. A homoenolate, however, behaves as a nucleophile at this position. Unprotected cyclopropanols can be converted into metal homoenolates, often generated catalytically, which serve as versatile three-carbon nucleophiles. researchgate.netacs.org For instance, the reaction of a 1-substituted cyclopropanol (B106826) with diethylzinc (B1219324) can generate a zinc homoenolate. acs.org This nucleophilic species can then attack an electrophilic imine, such as an N-tert-butanesulfinyl imine, to produce a vicinal amino alcohol. researchgate.netacs.org This transformation represents a formal Umpolung of the reactivity of the β-carbonyl position. acs.org

The following table summarizes key synthetic equivalents used in Umpolung strategies relevant to the synthesis of cyclopropyl (B3062369) amino alcohols.

| Synthetic Equivalent | Reactive Intermediate | Transformation | Application |

| 1-Substituted Cyclopropanols | Metal Homoenolates (e.g., Zinc Homoenolates) researchgate.netacs.org | Nucleophilic addition to imines | Synthesis of vicinal amino alcohols researchgate.netacs.org |

| α-Cyclopropyl α-iminothioesters | α-Aminoester enolates nih.gov | N-alkylation | Synthesis of N-alkylated α-aminothioesters nih.gov |

| Aldehydes with α,α-diphenylglycine | 2-Azaallylanion nih.gov | Intramolecular cyclization | Synthesis of exocyclic β-amino alcohols nih.gov |

Principles of Asymmetric Induction, Chiral Recognition, and Catalyst Design

The synthesis of a single enantiomer of a chiral molecule like this compound is a significant challenge that relies on the principles of asymmetric synthesis. Key strategies include the use of chiral auxiliaries, chiral catalysts, and an understanding of chiral recognition.

Asymmetric Induction and Chiral Auxiliaries: Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. A common method involves temporarily attaching a chiral auxiliary to the substrate. In the synthesis of vicinal amino alcohols from cyclopropanols, the use of chiral N-tert-butanesulfinyl imines is a prime example. researchgate.netacs.org The chiral sulfinyl group on the imine nitrogen effectively shields one face of the C=N double bond, directing the nucleophilic attack of the zinc homoenolate to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter. acs.org

Chiral Recognition and Catalyst Design: Chiral recognition is the ability of a chiral molecule or catalyst to interact differently with the two enantiomers of another chiral compound or the two prochiral faces of a substrate. This principle is the foundation of enantioselective catalysis. The development of catalysts that can efficiently and selectively synthesize chiral cyclopropyl-containing molecules is an active area of research.

For instance, the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates has been achieved with high yields and excellent enantioselectivity using a chiral rhodium complex. rsc.org Similarly, enantioselective C-H amination reactions to produce β-amino alcohols have been developed using chiral copper catalysts in a multi-catalytic system. nih.gov The design of these catalysts often involves complexing a metal with a chiral organic ligand, such as a bisoxazoline (BOX) or a derivative of a chiral diamine. nih.govacs.org The specific geometry and electronic properties of the ligand create a chiral environment around the metal center, which then dictates the stereochemical outcome of the reaction. snnu.edu.cn

Interestingly, cyclopropyl amino alcohols themselves can be used as the chiral ligand in catalyst design. A novel zinc catalyst based on a cyclopropyl amino alcohol has been developed for the highly enantioselective addition of alkynyl esters to aldehydes, demonstrating the utility of this structural motif in creating new asymmetric transformations. researchgate.net

The table below presents examples of catalyst systems used in the asymmetric synthesis of molecules containing cyclopropyl or amino alcohol functionalities.

| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Ratio/Excess |

| Rh₂((R)-BTPCP)₄ | Cyclopropanation | Styrene and methyl 2-diazo-2-phenylacetate | up to 99.5:0.5 er rsc.org |

| Chiral Copper Complex | Radical C-H Amination | Aliphatic Alcohols | up to 99% ee nih.gov |

| (R,R)-1,2-Diaminocyclohexane derivative / Zn(CH₂I)₂ | Cyclopropanation | Allylic Alcohols | up to 94% ee acs.org |

| Cyclopropyl amino alcohol / ZnEt₂ | Alkynyl Ester Addition | Aldehydes | up to 95% ee researchgate.net |

Stereoelectronic Effects and Conformational Preferences in Cyclopropyl Systems

The chemical behavior of the cyclopropyl group is heavily influenced by its unique electronic structure. The C-C bonds in cyclopropane (B1198618) have significant p-character and are described by Walsh orbitals, which lie outside the internuclear axes. This feature gives the cyclopropane ring some of the properties of a carbon-carbon double bond and leads to distinct stereoelectronic effects that govern conformation and reactivity.

Stereoelectronic Effects: These effects arise from the interaction between electron orbitals. In cyclopropyl systems, a critical factor is the alignment of the cyclopropane ring with the orbitals of an adjacent substituent. For efficient electronic communication (e.g., conjugation or hyperconjugation), a "bisected" conformation is often preferred. acs.org In this arrangement, the plane of the substituent's p-orbital is perpendicular to the plane of the cyclopropane ring, bisecting the C-C-C angle. This alignment is crucial for processes like the ring-opening of cyclopropyl radical cations, as it allows for maximum orbital overlap. acs.org Studies have shown that if a molecule is locked in a conformation that prevents this alignment, the rate of ring-opening can be dramatically reduced. acs.org

Conformational Preferences: The stereoelectronic properties of the cyclopropane ring can also exert a powerful influence on the conformational preferences of the entire molecule. A notable phenomenon is the "cyclopropyl effect," where a spiro-fused cyclopropane ring can force an adjacent large alkyl group on a cyclohexane (B81311) ring to adopt an axial position, which is typically less favorable. rsc.org This preference is attributed to the minimization of steric interactions and contributing stereoelectronic factors. rsc.org While originally observed in cyclic systems, these fundamental interactions can also influence the preferred rotamers in acyclic systems like this compound, affecting the spatial relationship between the cyclopropyl, hydroxyl, and aminoethyl groups. The interplay of these effects can have significant implications for how the molecule interacts with biological targets or chiral catalysts. rsc.org

The following table highlights key stereoelectronic effects and their impact on cyclopropyl systems.

| Effect | Description | Consequence |

| Requirement for Bisected Conformation | Optimal alignment for orbital overlap between the cyclopropane ring and an adjacent p-system or radical. acs.org | Influences reactivity; essential for facile cyclopropane ring-opening in radical cations. acs.org |

| The "Cyclopropyl Effect" | A spiro-cyclopropane induces a preference for an axial conformation of adjacent substituents on a six-membered ring. rsc.org | Drives bulky groups into sterically less favored positions, with potential applications in molecular design. rsc.org |

| Hyperfine Coupling in Radical Cations | The strength of coupling to geminal protons is dependent on their position (syn or anti) relative to other substituents. researchwithrutgers.com | Demonstrates significant stereoelectronic control over spin distribution in radical species. researchwithrutgers.com |

| Control in Rearrangements | Unique stereoelectronic effects can control the diastereoselectivity of rearrangements, sometimes favoring the formation of more sterically hindered products. nih.gov | Leads to counter-intuitive stereochemical outcomes in certain pericyclic reactions. nih.gov |

Advanced Analytical Methodologies for Stereochemical Elucidation of 4 Amino 2 Cyclopropylbutan 2 Ol and Its Derivatives

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers, enabling the determination of enantiomeric excess (e.e.), a crucial parameter in asymmetric synthesis and pharmaceutical development. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations.

The separation of enantiomers on a chiral stationary phase (CSP) is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different interaction energies, leading to different retention times and thus separation. For amino alcohols like 4-Amino-2-cyclopropylbutan-2-ol, derivatization is often required to introduce a chromophore for UV detection and to enhance the interaction with the CSP. oup.com

Research Findings:

A common approach for the enantioseparation of amino alcohols involves derivatization with a chiral resolving agent. For instance, the enantiomers of β-amino alcohols can be separated by HPLC after derivatization. oup.com In the context of cyclopropyl-containing compounds, chiral ligand-exchange chromatography (CLEC) has proven effective for the enantioseparation of cyclopropyl-containing amino acids. rcsi.scienceresearchgate.net This technique utilizes a chiral ligand in the mobile phase, which forms diastereomeric complexes with the analyte enantiomers in the presence of a metal ion, typically Cu(II). researchgate.net

For this compound, a hypothetical chiral HPLC method could be developed using a commercially available chiral column, such as one based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) carbamate). The separation conditions would be optimized by varying the mobile phase composition (e.g., hexane/isopropanol mixtures) and flow rate. The enantiomeric excess would then be calculated from the peak areas of the two enantiomers in the chromatogram.

Hypothetical Chiral HPLC Data for the Separation of this compound Enantiomers:

| Parameter | Value |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 12.5 min |

| Retention Time (S-enantiomer) | 15.8 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (e.e.) | 98% |

This is a hypothetical data table created for illustrative purposes.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the relative stereochemistry of a molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide detailed information about the connectivity and spatial proximity of atoms within a molecule.

For cyclic systems or molecules with constrained conformations, the analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) is particularly informative. In the case of this compound, the relative stereochemistry of the two chiral centers can be established by analyzing the through-space interactions between the protons on these centers and adjacent groups.

Research Findings:

A general NMR spectroscopy protocol exists for determining the absolute configuration of 1,2-amino alcohols by analyzing the 1H NMR spectra of their bis-MPA (α-methoxy-α-trifluoromethylphenylacetic acid) derivatives. researchgate.net This method allows for the differentiation of all four possible stereoisomers. researchgate.net The analysis of coupling constants and NOE data can also provide insights into the preferred conformations and the relative arrangement of substituents. For instance, the diastereomers of substituted cyclopropanes have been characterized using 1H NMR, where the coupling constants between the cyclopropyl (B3062369) protons are indicative of their cis or trans relationship.

For this compound, a NOESY experiment would be instrumental. For example, an NOE correlation between the proton on the carbon bearing the amino group and a proton on the cyclopropyl ring would suggest a specific spatial arrangement, helping to assign the relative stereochemistry as either syn or anti.

Hypothetical NOE Correlations for a Diastereomer of a this compound Derivative:

| Proton 1 | Proton 2 | NOE Intensity | Implied Proximity |

| H-2 | H-4 | Strong | Syn-relationship |

| H-2 | Cyclopropyl-H | Weak | Anti-relationship |

| H-4 | Methylene-H (C3) | Medium | - |

This is a hypothetical data table created for illustrative purposes.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute configuration of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map, from which the precise arrangement of atoms in the crystal lattice, including their absolute stereochemistry, can be determined.

To determine the absolute configuration, the anomalous dispersion effect is often utilized, especially when heavy atoms are present in the molecule or are introduced through derivatization.

Research Findings:

The absolute configuration of various chiral molecules, including complex natural products and pharmaceuticals, has been unequivocally established using X-ray crystallography. For amino alcohols, the formation of a salt with a chiral acid of known absolute configuration can facilitate crystallization and the determination of the absolute stereochemistry of the amino alcohol. nsf.gov For example, the structure of a derivative of 1,2-diphenylaminoethanol was confirmed by growing a single crystal and performing X-ray analysis. nsf.gov

For this compound, obtaining a suitable single crystal could be challenging. Derivatization with a heavy-atom-containing reagent, such as a brominated benzoic acid, to form a crystalline salt or ester might be necessary. The subsequent X-ray analysis would provide the definitive absolute configuration of the stereocenters.

Hypothetical Crystallographic Data for a Derivative of this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 15.1 Å |

| Flack Parameter | 0.02(3) |

| Conclusion | The absolute configuration was determined to be (2R, 4S). |

This is a hypothetical data table created for illustrative purposes.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by chiral molecules. ECD spectroscopy probes electronic transitions in the UV-Vis region, while VCD spectroscopy probes vibrational transitions in the infrared region.

The resulting spectra are highly sensitive to the stereochemistry of the molecule. By comparing the experimentally measured spectra with those predicted by quantum chemical calculations for different stereoisomers, the absolute configuration can be determined.

Research Findings:

Chiroptical methods, including ECD and VCD, are increasingly used for the stereochemical analysis of chiral molecules in solution. nsf.gov The combination of experimental spectra and theoretical calculations provides a powerful tool for assigning the absolute configuration without the need for crystallization. For amino alcohols, derivatization with a chromophoric group can enhance the ECD signal, making the analysis more sensitive. nsf.gov

For this compound, which lacks a strong chromophore, derivatization would be essential for ECD analysis. VCD, on the other hand, could be applied to the underivatized molecule, as it probes the chirality of the entire molecular framework through its vibrational modes. The experimental VCD spectrum would be compared with the calculated spectra for the (R,R), (S,S), (R,S), and (S,R) stereoisomers to determine the absolute configuration of the sample.

Hypothetical Comparison of Experimental and Calculated VCD Spectra for a Stereoisomer of this compound:

| Stereoisomer | Calculated VCD Spectrum | Correlation with Experimental Spectrum |

| (2R, 4R) | [Graphical Representation of Spectrum] | Poor |

| (2S, 4S) | [Graphical Representation of Spectrum] | Poor |

| (2R, 4S) | [Graphical Representation of Spectrum] | Excellent |

| (2S, 4R) | [Graphical Representation of Spectrum] | Poor |

This is a hypothetical data table created for illustrative purposes.

Q & A

Q. What are the standard synthetic routes for 4-Amino-2-cyclopropylbutan-2-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination using cyclopropylmethyl derivatives and amino-alcohol precursors. For example, cyclopropylmethyl bromide and fluorinated butanol derivatives are common starting materials . Key parameters include:

- Temperature : 0–60°C to balance reaction rate and by-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : Palladium or nickel catalysts improve reductive amination efficiency.

Optimization strategies include iterative adjustments to solvent ratios and catalyst loading, monitored via TLC or HPLC .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm cyclopropyl ring integrity and amino/hydroxyl proton environments (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., m/z 158.2 for CHNO).

- IR Spectroscopy : Peaks at 3300–3500 cm (N-H/O-H stretching) and 1050–1150 cm (C-O stretching) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Purity : Validate compound purity (>95%) via HPLC and elemental analysis.

- Assay Conditions : Standardize bioactivity assays (e.g., receptor binding assays at pH 7.4, 37°C) to ensure reproducibility .

- Structural Analogues : Compare results with structurally similar compounds (e.g., 2-Amino-2-(cyclopropylmethyl)-4-fluorobutan-1-ol) to identify functional group-specific effects .

- Computational Validation : Use molecular docking to predict binding affinities to receptors like GPCRs or kinases .

Q. What strategies are effective for designing derivatives of this compound to enhance receptor binding affinity?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies:

- Amino Group Modifications : Introduce alkyl or aryl substituents to alter steric and electronic properties.

- Cyclopropyl Ring Functionalization : Replace hydrogen with halogens (e.g., F, Cl) to modulate lipophilicity .

- Hydroxyl Group Derivatization : Acetylation or sulfonation to improve membrane permeability .

Validate designs via molecular dynamics simulations (e.g., AMBER or GROMACS) and in vitro binding assays .

Q. How can researchers troubleshoot unwanted by-products during the synthesis of this compound?

- Methodological Answer : Common by-products include cyclopropane ring-opened derivatives or over-oxidized species . Mitigation strategies:

- Temperature Control : Maintain sub-ambient temperatures during cyclopropane formation to prevent ring strain release .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the target compound .

- Reagent Stoichiometry : Limit excess oxidizing/reducing agents (e.g., NaBH) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。